Home > Products > Bioactive Reagents P86 > Desmethyl Erlotinib
Desmethyl Erlotinib - 183321-86-0

Desmethyl Erlotinib

Catalog Number: EVT-1167935
CAS Number: 183321-86-0
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desmethyl Erlotinib (OSI-420) is the primary active metabolite of Erlotinib, a tyrosine kinase inhibitor. [, , ] It plays a crucial role in pharmacokinetic studies investigating the metabolism and efficacy of Erlotinib. [, , ] Researchers study Desmethyl Erlotinib alongside Erlotinib to understand its contribution to the overall therapeutic effect and potential drug interactions. [, ]

Erlotinib

Compound Description: Erlotinib is a potent, reversible, and selective tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) tyrosine kinase domain [, , , ]. It exhibits antitumor activity and is approved for treating non-small cell lung cancer and pancreatic cancer []. Erlotinib is metabolized in the liver, primarily by CYP3A4, with Desmethyl Erlotinib being its primary active metabolite [, , ].

Relevance: Erlotinib is the parent compound of Desmethyl Erlotinib. Desmethyl Erlotinib is formed from Erlotinib through demethylation. Both compounds share a similar structure and demonstrate inhibitory activity against EGFR tyrosine kinase, contributing to their anticancer properties [, , , ].

OSI-420

Compound Description: OSI-420 is another name for Desmethyl Erlotinib, signifying that it is a distinct chemical entity with potential biological activity [, ].

Celecoxib

Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) []. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating pain and inflammation.

Relevance: Although structurally unrelated to Desmethyl Erlotinib, Celecoxib was investigated alongside Erlotinib and Desmethyl Erlotinib in a rat pharmacokinetic study using a simultaneous determination method []. This suggests a potential interest in exploring the combined effects of these drugs.

Source and Classification

Desmethyl Erlotinib is derived from Erlotinib, which is classified as a quinazoline derivative. It functions primarily as an anticancer agent by inhibiting the activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancerous tissues. The compound is categorized under antineoplastic agents and is specifically noted for its application in targeted cancer therapy.

Synthesis Analysis

The synthesis of Desmethyl Erlotinib can be achieved through various methods, primarily focusing on the demethylation of Erlotinib. One common approach involves the use of sodium hydride in dimethylformamide as a solvent. In this method:

  1. Preparation: A solution of 6-O-desmethyl Erlotinib is prepared.
  2. Reagents: Sodium hydride is added to deprotonate the alcohol functional group.
  3. Reaction Conditions: The mixture is heated at approximately 120 °C for a set duration (usually around 5 minutes).
  4. Product Isolation: The resultant product undergoes purification through high-performance liquid chromatography (HPLC) to achieve high radiochemical purity, typically exceeding 99% .

Alternative methods for synthesizing Desmethyl Erlotinib have also been explored, including variations in solvents and bases used during the reaction process. These adjustments can significantly impact the yield and purity of the final product.

Molecular Structure Analysis

Desmethyl Erlotinib shares a molecular structure similar to that of Erlotinib but lacks one methyl group on the nitrogen atom. Its chemical formula is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 393.87 g/mol.

Structural Features:

  • Core Structure: The compound features a quinazoline core, which is essential for its biological activity.
  • Functional Groups: It contains an amine group (-NH), an ether linkage (-O-), and a sulfonamide moiety (-SO₂NH).
  • Chirality: Desmethyl Erlotinib exhibits chirality due to the presence of stereocenters in its structure.

The three-dimensional conformation plays a critical role in its interaction with the EGFR tyrosine kinase.

Chemical Reactions Analysis

Desmethyl Erlotinib participates in various chemical reactions primarily related to its pharmacological activity:

  1. Binding Interactions: It binds to the ATP-binding site of EGFR, inhibiting its kinase activity.
  2. Metabolism: The compound undergoes further metabolism via cytochrome P450 enzymes, leading to additional metabolites that may have distinct pharmacological effects.
  3. Deactivation Pathways: It can also react with reactive oxygen species or other cellular components, potentially leading to deactivation or toxicity.

The understanding of these reactions is vital for optimizing dosing regimens and minimizing adverse effects in clinical settings.

Mechanism of Action

Desmethyl Erlotinib acts primarily as an inhibitor of EGFR tyrosine kinase activity. Upon binding to the receptor:

  1. Inhibition of Phosphorylation: The binding prevents autophosphorylation of tyrosine residues on the receptor.
  2. Downstream Signaling Blockade: This inhibition disrupts downstream signaling pathways such as the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  3. Selectivity for Mutant Forms: Desmethyl Erlotinib demonstrates selectivity for certain activating mutations of EGFR, enhancing its efficacy in specific tumor types.

This mechanism underscores its utility in targeted therapies for cancers driven by aberrant EGFR signaling.

Physical and Chemical Properties Analysis

Desmethyl Erlotinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound maintains stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges between 180-182 °C, indicating good thermal stability.

These properties are critical for formulation development and ensuring bioavailability during therapeutic applications.

Applications

Desmethyl Erlotinib has several significant applications:

  1. Cancer Therapy: As an active metabolite of Erlotinib, it contributes to the therapeutic efficacy against NSCLC and other malignancies associated with EGFR mutations.
  2. Diagnostic Imaging: Radiolabeled forms of Desmethyl Erlotinib are being investigated for use in positron emission tomography (PET) imaging to assess tumor expression levels of EGFR.
  3. Pharmacokinetic Studies: It plays a role in pharmacokinetic studies aimed at understanding drug metabolism and interactions within clinical settings.

The ongoing research into Desmethyl Erlotinib's properties and applications continues to enhance its relevance in oncology and personalized medicine strategies.

Properties

CAS Number

183321-86-0

Product Name

Desmethyl Erlotinib

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)

InChI Key

MTLKTHNRZJKPRP-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO

Synonyms

2-[[4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]ethanol; CP 373420;

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.